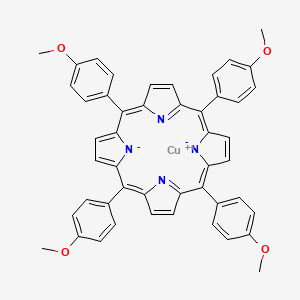

(TMPP)Cu

Description

Properties

IUPAC Name |

copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJYJQOZHEHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36CuN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tris 2,4,6 Trimethoxyphenyl Phosphine Tmpp Copper Complexes

Synthetic Methodologies for (TMPP)Cu(I) Compounds

The synthesis of this compound(I) complexes can be achieved through several routes, primarily involving the reaction of the TMPP ligand with suitable copper(I) precursors. The specific method employed often dictates the resulting complex's stoichiometry and structure.

Direct Adduct Formation Reactions with Copper(I) Halides

Direct reaction between TMPP and copper(I) halides (CuX, where X = Cl, Br, I) in appropriate solvents is a common method for synthesizing (TMPP)CuX adducts. For instance, the reaction of TMPP with copper(I) iodide (CuI) in acetonitrile (B52724) can yield 1:1 complexes. datapdf.com The stoichiometry of the reactants can influence the product obtained. Reacting TMPP with CuI in a 1:2 mole ratio in acetonitrile has been shown to initially deposit crystals of the 1:1 molecular adduct [(TMPP)CuI]. datapdf.com These direct reactions typically involve the coordination of the phosphine (B1218219) ligand to the copper(I) center, displacing weakly coordinated solvent molecules or forming simple adducts with the copper(I) halide salt.

Salt Metathesis Routes for Diverse Anionic Counterparts

Salt metathesis reactions provide a versatile approach to synthesize this compound(I) complexes with various anionic counterparts beyond just halides. This method typically involves reacting a pre-formed this compound(I) complex with a halide or a copper(I) salt containing a different anion. While the provided search results primarily focus on halide complexes, salt metathesis is a general strategy in coordination chemistry to exchange anions. For example, a copper(I) tert-butoxide complex can undergo transmetalation reactions, which is a type of transformation relevant to generating different copper species. nih.gov Although not specifically shown for TMPP in the provided snippets, this methodology allows for the preparation of complexes with anions like tetrafluoroborate, perchlorate, or others, by reacting a suitable this compound(I) precursor with a salt containing the desired anion (e.g., [Cu(NCCH₃)₄][BF₄] with a phosphine ligand). mdpi.com

Preparation of Precatalysts for Catalytic Transformations

This compound(I) complexes, particularly halide adducts, can serve as precatalysts in various catalytic transformations. The synthesis of these precatalysts often involves straightforward reactions between TMPP and copper(I) salts. For example, copper(I) halide complexes supported by phosphorus-based ligands are known to be competent precatalysts in reactions like borylation. nih.gov The preparation typically involves combining the TMPP ligand with a copper(I) source, such as CuCl, CuBr, or CuI, under controlled conditions. nih.gov These precatalysts are designed to generate the active catalytic species in situ under the reaction conditions. The use of specific this compound(I) complexes as precatalysts has been explored in reactions such as the Appel reaction and copper-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net

Structural Elucidation and Coordination Geometries

Understanding the molecular structure and coordination geometry of this compound(I) complexes is crucial for correlating their structure with their properties and reactivity. Single-crystal X-ray diffraction is the primary technique used for this purpose. wikipedia.org

Single-Crystal X-ray Diffraction Studies of Discrete this compound(I) Adducts

Single-crystal X-ray diffraction studies have been instrumental in determining the solid-state structures of discrete this compound(I) adducts. datapdf.commdpi.com For instance, the structure of the 1:1 molecular adduct [(TMPP)CuI], obtained from the reaction of TMPP with CuI in a 1:2 ratio, has been determined by room-temperature single-crystal X-ray studies. datapdf.com These studies reveal the arrangement of the TMPP ligand and the halide anion around the copper(I) center. The complex [(TMPP)CuI] contains mononuclear molecules. datapdf.com The crystal structure of this complex is isomorphous with the corresponding chloride and bromide compounds, as well as their silver analogues. datapdf.com These complexes typically crystallize in specific space groups, such as the tetragonal space group P43 for [(TMPP)CuI]. datapdf.com

Analysis of Cu–P and Cu–X Bond Distances and Angles

Analysis of the bond distances and angles obtained from single-crystal X-ray diffraction provides detailed insights into the coordination environment of the copper(I) center in this compound(I) complexes. In the mononuclear [(TMPP)CuI] complex, the copper atom exhibits approximately linear two-coordination. datapdf.com

Key bond distances and angles for [(TMPP)CuI] are as follows:

Cu–P bond distance: 2.188(4) Å datapdf.com

Cu–I bond distance: 2.417(2) Å datapdf.com

P–Cu–I bond angle: 171.0(1)° datapdf.com

The slight deviation from a perfect linear geometry (180°) in the P–Cu–I angle is attributed to contacts with the methoxy (B1213986) oxygen atoms of the TMPP ligand. datapdf.com Weak Cu-O contacts involving the nearest ortho-methoxy oxygen atoms have been observed, with distances ranging from 2.674(9) to 3.07(1) Å. datapdf.com These interactions highlight the influence of the ligand's steric bulk and the potential for weak intramolecular interactions on the coordination geometry.

Comparisons with other phosphine-copper(I) halide complexes indicate that the Cu–P and Cu–X bond distances in (TMPP)CuX compounds are similar to those in complexes with other sterically demanding phosphine ligands. nih.govacs.org However, the coordination geometry can be markedly more linear in complexes with ligands lacking the coordinating groups present in TMPP. nih.govacs.org The d¹⁰ configuration of Cu(I) generally favors tetrahedral four-coordinate environments, but two-coordination can be achieved with bulky ligands like TMPP. rsc.orgresearchgate.net

Data Table: Selected Structural Parameters for [(TMPP)CuI]

| Parameter | Value | Units |

| Cu–P Distance | 2.188(4) | Å |

| Cu–I Distance | 2.417(2) | Å |

| P–Cu–I Angle | 171.0(1) | ° |

| Cu–O Contact (min) | 2.674(9) | Å |

| Cu–O Contact (max) | 3.07(1) | Å |

Deviations from Ideal Linearity in Two-Coordinate Species

In two-coordinate copper(I) complexes with phosphine ligands, an ideal geometry would typically involve a linear arrangement around the copper center, with a P-Cu-X angle of 180° (where X is another ligand or atom). However, in the case of [(TMPP)CuI], a mononuclear complex with approximately linear two-coordination, a slight deviation from this ideal linearity is observed. Single-crystal X-ray studies at room temperature determined the P-Cu-I angle to be 171.0(1)°. uq.edu.au This indicates a distortion from a perfectly linear geometry.

Intra- and Intermolecular Interactions with Methoxy Oxygen Atoms

The deviation from linearity in complexes like [(TMPP)CuI] is attributed, at least in part, to interactions between the copper atom and the methoxy oxygen atoms present on the phenyl rings of the TMPP ligand. uq.edu.au These interactions can be considered intramolecular contacts. In the structure of [(TMPP)CuI], the Cu-O contacts involving the nearest ortho-methoxy oxygen atoms on the three phenyl groups were found to be 3.07(1) Å, 2.858(7) Å, and 2.674(9) Å. uq.edu.au These close contacts suggest a notable influence of the methoxy substituents on the local coordination environment around the copper center, contributing to the observed structural distortions.

Structural Comparisons with Analogous Group 11 Metal Complexes

Structural studies of [(TMPP)CuI] reveal that this complex is isomorphous with the corresponding copper(I) chloride and bromide complexes, as well as their silver analogues. uq.edu.au This suggests that the general coordination motif and crystal packing are similar across these related Group 11 metal-TMPP halide complexes. While specific bond lengths and angles for the silver and gold analogues are not detailed in the provided information, the reported isomorphous nature indicates that TMPP forms similar two-coordinate structures with copper(I), silver(I), and likely gold(I) halides under comparable synthesis conditions, highlighting a consistent coordination behavior of this bulky phosphine ligand across the Group 11 metals in this context.

Dimeric and Monomeric Structures

The reaction of TMPP with copper(I) iodide can lead to different structural outcomes depending on the stoichiometry of the reactants. When TMPP reacts with copper(I) iodide in a 1:2 mole ratio in acetonitrile, the crystalline product is the 1:1 molecular adduct [(TMPP)CuI]. uq.edu.au This complex exists as discrete mononuclear units in the solid state, featuring approximately linear two-coordination around the copper atom. uq.edu.au However, reacting TMPP with copper(I) iodide in a 1:1 mole ratio in acetonitrile yields a different product with 1:1 stoichiometry. uq.edu.au Spectroscopic characterization indicates this product is an ionic complex of the type [this compound][CuI]. uq.edu.au This demonstrates that varying the reactant ratio can influence whether a monomeric molecular adduct or an ionic complex is formed, suggesting the potential for diverse structural assemblies, although a specific dimeric structure for this compound is not explicitly described in the provided text.

Advanced Spectroscopic Characterization

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for characterizing the structural and electronic environments of atoms in solid compounds, including transition metal complexes.

Phosphorus-31 (31P) solid-state NMR, particularly using the Cross-Polarization Magic-Angle Spinning (CP/MAS) technique, is frequently employed to study phosphine ligands coordinated to metal centers. This method can provide detailed information about the local environment of the phosphorus atom. For copper(I) complexes, 31P NMR can be sensitive to the coordination geometry around the copper center and its interaction with the phosphorus nucleus. Studies involving [(TMPP)CuI] and related complexes have utilized solid-state 31P NMR as a characterization tool. uq.edu.au The technique can help distinguish between different coordination modes and structural forms, such as the molecular adduct [(TMPP)CuI] and the ionic species [this compound][CuI]. uq.edu.au Furthermore, 31P NMR parameters, such as chemical shifts and the magnitude of the electric field gradient (EFG) at the phosphorus nucleus, can provide insights into the degree of distortion from ideal geometries, ranging from tetrahedral arrangements with small EFGs to linear, two-coordinate structures with large EFGs. collectionscanada.gc.ca While specific 31P NMR parameters for this compound complexes are not detailed in the provided text, the technique is established as a method to probe the phosphine environment and the nature of the phosphorus-copper bond in the solid state.

Structural Data for [(TMPP)CuI]

Based on single-crystal X-ray studies uq.edu.au:

| Parameter | Value |

| Cu-P Bond Length | 2.188(4) Å |

| Cu-I Bond Length | 2.417(2) Å |

| P-Cu-I Angle | 171.0(1) ° |

Phosphorus-31 (31P) CP/MAS NMR for Phosphine Environments

Chemical Shift Sensitivity to Electronic and Steric Factors

The ³¹P NMR chemical shift is highly sensitive to the electronic, steric, and geometric environment around the phosphorus nucleus rasayanjournal.co.in. When TMPP coordinates to a metal center like copper(I), the ³¹P chemical shift changes compared to the free ligand rasayanjournal.co.in. For copper(I) complexes with aminophosphines, the ³¹P chemical shifts are typically shielded (shifted to lower frequencies) after coordination compared to the free ligands rasayanjournal.co.in. This shielding effect is attributed to the aminophosphine (B1255530) accepting electron density from the electron-rich d¹⁰ copper(I) center rasayanjournal.co.in. In contrast, the ³¹P chemical shift for triphenylphosphine (B44618) can become deshielded upon coordination to a metal center, suggesting that aminophosphines might be better π-acceptors than triphenylphosphine rasayanjournal.co.in.

Studies on two-coordinate [(TMPP)CuX] complexes (X = Cl, Br, I) show that the solid-state ³¹P NMR spectrum of the free TMPP ligand appears as a single line at -73 ppm. Upon complexation, the spectrum for each complex exhibits an asymmetric quartet centered around -65 ppm upm.edu.my.

Analysis of Spin-Spin Coupling to Quadrupolar Copper Nuclei (⁶³Cu, ⁶⁵Cu)

Spin-spin coupling, also known as J-coupling, occurs between neighboring NMR-active nuclei and results in the splitting of NMR signals libretexts.orgslideshare.net. This splitting provides information about the connectivity of atoms libretexts.org. Copper has two naturally abundant NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar nuclei with a nuclear spin (I) of 3/2 rasayanjournal.co.inlibretexts.orgnih.gov. The interaction between the spin I = 1/2 ³¹P nucleus and the quadrupolar ⁶³Cu or ⁶⁵Cu nuclei leads to observable spin-spin coupling in the NMR spectra rasayanjournal.co.incmu.educollectionscanada.gc.ca.

In solid-state ³¹P NMR spectra of copper(I) phosphine complexes, including those with aminophosphines, the signals are often split into asymmetric quartets due to the dipolar interaction between the ³¹P and the quadrupolar copper nuclei rasayanjournal.co.incmu.edu. The magnitude of the one-bond coupling constant, ¹J(⁶³Cu, ³¹P) or ¹J(⁶⁵Cu, ³¹P), is sensitive to the local geometry and bond lengths around the copper center researchgate.netresearchgate.net. For tris(triphenylphosphine)copper(I) halide complexes, the ¹J(³¹P–⁶³Cu) values fall within a narrow range, approximately 0.92–0.93 kHz psu.edu.

Determination of Residual Dipolar Coupling and EFG Tensor Orientations

Residual dipolar coupling (RDC) arises when molecules in solution exhibit partial alignment, leading to incomplete averaging of anisotropic dipolar couplings wikipedia.org. This partial alignment can be induced by various methods, including the use of liquid crystalline media wikipedia.org. In solid-state NMR, dipolar interactions are typically present and can provide valuable structural information cmu.edu.

For copper(I) phosphine complexes, the presence of residual dipolar coupling in solid-state ³¹P NMR spectra, in addition to indirect spin-spin coupling, allows for the determination of the orientation of the copper electric field gradient (EFG) tensor relative to the Cu-P bond nih.govresearchgate.net. The EFG tensor describes the asymmetry of the electric field around the nucleus, and its orientation is related to the local electronic and geometric structure libretexts.org. Analysis of the asymmetric line shapes in the ³¹P CP/MAS NMR spectra, which result from the interplay of dipolar and quadrupolar interactions, can provide information about the magnitude and orientation of the EFG tensor nih.govcmu.edu.

Copper-63 (⁶³Cu) and Copper-65 (⁶⁵Cu) Solid-State NMR Spectroscopy

Solid-state NMR of the copper nuclei themselves (⁶³Cu and ⁶⁵Cu) is a powerful technique for directly probing the local environment of the copper center in solid materials pascal-man.comnih.govnih.gov. Both ⁶³Cu and ⁶⁵Cu are quadrupolar nuclei with I = 3/2, and their solid-state NMR spectra are significantly influenced by the quadrupolar interaction rasayanjournal.co.inlibretexts.orgnih.govresearchgate.net.

Quadrupolar Coupling Constants (CQ) and Chemical Shift Anisotropy (CSA)

The quadrupolar interaction, characterized by the quadrupolar coupling constant (CQ), is often the dominant interaction in the solid-state NMR spectra of quadrupolar nuclei like copper nih.govlibretexts.orgresearchgate.net. CQ is sensitive to the electric field gradient at the nucleus, which in turn depends on the local electronic and structural environment libretexts.orgresearchgate.net. Large CQ values are observed for copper(I) complexes with spherically asymmetric coordination environments nih.govresearchgate.net. For bis(triphenylphosphine) copper(I) species, ⁶⁵Cu CQ values between 40.8 and 51.7 MHz have been reported researchgate.netresearchgate.net. In two-coordinate [(TMPP)CuX] complexes, the asymmetric quartets in the ³¹P NMR spectra have been used to estimate copper nuclear quadrupole coupling constants upm.edu.my.

Chemical Shift Anisotropy (CSA) is another anisotropic interaction that influences solid-state NMR spectra wikipedia.org. While quadrupolar interactions often dominate copper NMR, CSA effects are also observed and can provide additional information about the electronic structure and symmetry around the copper nucleus nih.govresearchgate.net. However, accurate quantification of CSA can be challenging due to the large quadrupolar interactions researchgate.net.

Correlation with Local Geometry and Bond Lengths

Solid-state ⁶³Cu and ⁶⁵Cu NMR parameters, including CQ and ¹J(Cu, ³¹P) coupling constants, are sensitive probes of the local geometry and bond lengths around the copper center researchgate.netresearchgate.netresearchgate.net. Variations in structure and symmetry lead to changes in the EFG tensors and consequently affect the quadrupolar coupling constants nih.gov. Studies have established correlations between copper quadrupolar coupling constants, coordination number, and local coordination geometry in copper(I) compounds nih.govresearchgate.netresearchgate.net.

For two-coordinate [(TMPP)CuX] complexes, structural studies show approximately linear coordination about the copper atom, with slight deviations attributed to interactions with the methoxy oxygen atoms of the TMPP ligand upm.edu.myuq.edu.au. The Cu-P and Cu-X bond lengths in these complexes have been determined, for example, Cu-P is 2.177(1) Å and Cu-Cl is 2.118(2) Å in the chloro compound, and Cu-P is 2.197(3) Å and Cu-Br is 2.259(2) Å in the bromo compound upm.edu.my. These structural parameters correlate with the observed NMR data.

Investigation of Coordination Number and Geometry

Solid-state ⁶³Cu and ⁶⁵Cu NMR spectroscopy is a valuable technique for investigating the coordination number and geometry of copper(I) centers in various compounds, including metal-organic frameworks (MOFs) and discrete complexes nih.govresearchgate.netresearchgate.netrsc.org. Copper(I) can exhibit two-, three-, and four-coordinate environments, each giving rise to different structural motifs nih.govresearchgate.net.

The magnitude of the quadrupolar coupling constant (CQ) is particularly sensitive to the coordination number and the distortion from ideal symmetry researchgate.netresearchgate.net. Linear two-coordinate, trigonal planar three-coordinate, and tetrahedral four-coordinate environments for Cu(I) centers in MOFs have been investigated using ⁶³Cu/⁶⁵Cu solid-state NMR, and a correlation between CQ, coordination number, and local geometry has been established nih.govresearchgate.netresearchgate.net. For instance, two-coordinate [(TMPP)CuX] complexes are described as having approximately linear coordination upm.edu.myuq.edu.au. Changes in coordination number, such as the decrease from four to three upon loss of a solvent molecule, can be monitored using solid-state ³¹P CPMAS NMR data researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it particularly useful for investigating paramagnetic metal centers and radical intermediates in chemical reactions. Copper can exist in various oxidation states, with Cu(II) (d⁹ configuration) being paramagnetic and thus EPR active. EPR spectroscopy can provide information about the electronic structure, g-values, hyperfine coupling constants, and nuclear quadrupole interactions of the paramagnetic species, which in turn can shed light on the coordination environment, the nature of the ligand field, and the presence of unpaired spin density on the ligand. nih.govchemrxiv.org In the context of this compound complexes, EPR spectroscopy could be employed to study Cu(II) complexes or paramagnetic intermediates that might form during redox processes or catalytic reactions. For instance, if a Cu(I)-TMPP complex undergoes oxidation, a paramagnetic Cu(II) species could be generated and characterized by EPR. Studies on other copper complexes with different ligands have utilized EPR to identify Cu(II) centers in various geometries (e.g., distorted tetrahedral, square pyramidal) and to investigate ligand-centered radicals formed during redox events. nih.govbeilstein-journals.org While specific EPR data for paramagnetic this compound intermediates were not found, the technique holds significant potential for elucidating the electronic structure and transient species in the redox chemistry of these complexes.

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior and redox chemistry of copper complexes are crucial for understanding their potential applications in catalysis and electron transfer processes. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these compounds.

Cyclic Voltammetry (CV) Studies of Oxidation Processes

Cyclic voltammetry is widely used to study the oxidation and reduction processes of metal complexes in solution. By sweeping the potential of a working electrode and measuring the resulting current, CV can provide information about the redox potentials, reversibility of electron transfer events, and the presence of coupled chemical reactions. researchgate.netresearchgate.netcmu.edu For copper complexes, CV studies typically reveal redox waves corresponding to the Cu(I)/Cu(0), Cu(II)/Cu(I), or even higher oxidation state couples, depending on the stability of the different oxidation states under the experimental conditions. Studies on various copper complexes have shown that the nature of the ligand, the counterion (such as halides), and the solvent significantly influence the observed redox potentials and the reversibility of the electron transfer. researchgate.netmdpi.comscienceasia.org For example, the redox potential of the Cu(II)/Cu(I) couple can vary considerably depending on the ligand environment. uchile.cl Quasi-reversible or irreversible oxidation processes are often observed, which can be indicative of structural changes or chemical reactions following the electron transfer. mdpi.comacs.org While specific CV studies on the oxidation processes of this compound complexes were not detailed in the search results, based on the general behavior of copper-phosphine complexes, one would expect to observe oxidation waves corresponding to the copper center, and potentially ligand-based oxidation events, particularly if the ligand exhibits redox non-innocence. The position and shape of these waves would provide insights into the stability of the different oxidation states and the kinetics of the electron transfer processes.

Influence of Coordination Geometry on Redox Potentials

The coordination geometry around the copper center plays a significant role in determining the redox potentials of its complexes. The stability of different oxidation states (particularly Cu(I) and Cu(II)) is strongly influenced by the arrangement of ligands. Copper(I) typically favors tetrahedral or linear geometries, while Cu(II) commonly adopts square planar, square pyramidal, or trigonal bipyramidal geometries. Changes in coordination geometry upon oxidation or reduction can contribute to the reorganization energy of the electron transfer process, affecting the reversibility and potential of the redox couple. researchgate.netacs.org Studies have shown correlations between specific coordination environments and observed redox potentials. For instance, copper(II) complexes with tetrahedral or flattened tetrahedral geometries tend to exhibit more positive redox potentials compared to those with square-based pyramidal arrangements. nih.gov The steric bulk of the TMPP ligand can impose specific geometric constraints on the copper center, influencing its preferred coordination number and geometry in different oxidation states. These geometric factors would, in turn, impact the relative stability of the Cu(I) and Cu(II) states and thus the Cu(II)/Cu(I) redox potential. Distorted geometries, which can arise due to the steric demands of TMPP, have been linked to larger peak-to-peak separations in cyclic voltammograms, indicating slower electron transfer kinetics and significant structural rearrangement upon redox changes. acs.org

Computational Studies and Theoretical Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations of Electronic and Geometric Structures

Prediction of NMR Parameters (EFG, CS Tensors)

DFT calculations are a powerful tool for predicting NMR parameters, including Electric Field Gradient (EFG) and Chemical Shielding (CS) tensors. These predictions can be correlated with experimental solid-state NMR data to gain insights into the local electronic environment and structure of complexes in the solid state. The use of DFT calculations in conjunction with solid-state NMR, such as Phosphorus-31 CP/MAS spectra of [this compound]+, has been explored to understand the relationship between molecular structure and observed NMR spectra. collectionscanada.gc.ca However, specific predicted EFG and CS tensor values for "this compound" were not found in the available search results. collectionscanada.gc.ca

Analysis of HOMO-LUMO Levels and Charge Transfer

Modeling of Reaction Intermediates and Transition States

Computational modeling using DFT can be used to investigate reaction mechanisms by identifying and characterizing reaction intermediates and transition states. This provides insights into the energy profile of a reaction and helps elucidate the catalytic cycle. Although this compound complexes are relevant in catalysis, specific studies detailing the DFT modeling of reaction intermediates and transition states involving "this compound" in catalytic cycles were not found in the conducted searches.

Molecular Dynamics Simulations (Implicitly relevant for dynamic behavior indicated by NMR studies)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information about their dynamic properties. While solid-state NMR studies can implicitly suggest dynamic behavior in complexes, and MD simulations could potentially be used to model such dynamics, explicit research detailing Molecular Dynamics simulations performed on "this compound" complexes was not identified in the search results. collectionscanada.gc.ca

Catalytic Applications and Mechanistic Investigations

Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TMPP) is known to be used as a ligand in various catalytic reactions. Copper complexes, including those potentially featuring the "this compound" moiety, are explored as catalysts in various transformations.

Hydroboration Reactions Catalyzed by this compound Complexes

Hydroboration is a significant reaction in organic synthesis for the functionalization of unsaturated hydrocarbons. Copper complexes have emerged as effective catalysts for hydroboration reactions. While TMPP is a known ligand used in catalysis, and copper-catalyzed hydroboration is a field of research, specific detailed research findings focusing explicitly on the catalytic activity and mechanistic investigations of "this compound" complexes (where copper is directly coordinated to a single TMPP ligand in a defined complex structure) in hydroboration reactions were not extensively detailed within the scope of the conducted searches. Studies often involve copper salts in combination with ligands, and the precise nature of the active catalytic species, including the formation and role of a specific "this compound" complex, would require in-depth mechanistic studies.

Regioselectivity and Enantioselectivity

The regioselectivity and enantioselectivity of catalytic reactions are crucial aspects determining the desired product formation and stereochemical outcome. In the context of copper complexes, including those potentially incorporating phosphine ligands like TMPP, achieving high levels of control over these parameters is a significant goal in asymmetric catalysis beilstein-journals.orgnih.gov.

Research on copper-catalyzed reactions has shown that the ligand structure plays a critical role in inducing regioselectivity and enantioselectivity. For instance, chiral N-heterocyclic carbene (NHC)-copper complexes have been developed that exhibit excellent regio- and enantioselectivity in transformations such as the conjugate addition of Grignard reagents to cyclic enones beilstein-journals.org. Similarly, copper complexes with chiral biaryl P,N-ligands have been employed in dearomative alkynylation reactions of pyridines, yielding products with high regioselectivity and enantioselectivity nih.gov. While the provided search results discuss regioselectivity and enantioselectivity in copper catalysis generally, and mention TMPP in the context of its ligand properties and use in other reactions, specific detailed research findings directly linking TMPP as a ligand in copper complexes to observed regioselectivity and enantioselectivity in catalytic cycles were not explicitly found within the search snippets for this specific section. However, the principle that ligand design influences selectivity in copper catalysis is well-established beilstein-journals.orgnih.gov.

Kinetic and Thermodynamic Parameters of Catalytic Cycles

Studies on various copper complexes in catalytic cycles have involved the determination of kinetic and thermodynamic parameters. For example, investigations into copper-dioxygen interactions, relevant to oxidative catalysis, have utilized techniques like cryogenic stopped-flow kinetics to determine parameters for O₂ binding to copper(I) complexes nih.govnih.gov. Computational approaches, such as Density Functional Theory (DFT), are also employed to calculate thermodynamic parameters and explore reaction mechanisms, including transition states and intermediate stabilities researchgate.netacs.orgbeilstein-journals.org. The concept of hydricity, bond dissociation free energy (BDFE), and pKa are interconnected thermodynamic parameters used to describe the reactivity of metal hydride complexes, which can be relevant in certain copper-catalyzed transformations like hydrosilylation acs.org. While the search results highlight the importance of kinetic and thermodynamic studies in copper catalysis and mention TMPP in the context of its ligand properties, detailed kinetic and thermodynamic parameters specifically for catalytic cycles involving this compound complexes were not explicitly provided in the snippets for this section. However, the general methodologies for determining these parameters in copper-catalyzed reactions are established researchgate.netosti.govacs.orgnih.govnih.gov.

Azide-Alkyne Cycloaddition (CuAAC) Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a widely used reaction for creating 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, reliability, and tolerance of various functional groups beilstein-journals.orgorganic-chemistry.orgnih.govnih.gov. Copper(I) complexes are the active species in the catalytic cycle beilstein-journals.orgnih.gov.

The mechanism of the CuAAC reaction involves multiple steps and coordination complexes of copper(I) acetylides beilstein-journals.orgnih.gov. While the thermal azide-alkyne cycloaddition is slow and can produce mixtures of regioisomers, copper catalysis dramatically accelerates the reaction and typically yields only the 1,4-regioisomer nih.gov. Various copper complexes, often generated in situ from copper(II) salts and a reductant like sodium ascorbate, or used as pre-synthesized copper(I) complexes, can catalyze this reaction beilstein-journals.orgnih.govrsc.org. The use of well-defined copper(I) complexes can offer advantages in terms of simplified protocols and potentially lower toxicity in biological applications nih.govrsc.org. Although the search results extensively discuss CuAAC catalysis by copper complexes and the role of ligands, there is no specific mention or data presented regarding the use of this compound complexes specifically for CuAAC reactions within the provided snippets.

Nitroaldol (Henry) Reaction Catalysis

The nitroaldol reaction, also known as the Henry reaction, is a carbon-carbon bond-forming reaction between nitroalkanes and aldehydes or ketones, yielding β-nitro alcohols nih.govmdpi.commdpi.comrhhz.netorganic-chemistry.org. Chiral copper complexes have emerged as effective catalysts for asymmetric Henry reactions, enabling the synthesis of enantioenriched β-nitro alcohols nih.govmdpi.commdpi.comrhhz.net.

Copper(II) complexes, often with chiral ligands, have been successfully employed in the asymmetric Henry reaction to achieve high yields and enantioselectivities nih.govmdpi.commdpi.comrhhz.net. The catalytic properties and the outcome of the reaction can be influenced by the structure of the aldehyde and the counter-anion in the copper complex mdpi.com. Various chiral ligands, including diamines and Schiff bases, have been explored in conjunction with copper for this transformation mdpi.comrhhz.net. While the search results highlight the role of copper complexes in catalyzing the Henry reaction, particularly asymmetric variants, there is no specific information or data provided on the use of this compound complexes as catalysts for the nitroaldol (Henry) reaction within the provided snippets. TMPP itself has been reported as an organocatalyst for other reactions, but its application as a ligand in copper complexes for the Henry reaction is not detailed in these results wikipedia.orgmdpi.com.

Porphyrin Based Copper Metal Organic Frameworks Cu Tmpp Mofs, Where Tmpp is Meso Tetrakis 6 Methylpyridin 3 Yl Porphyrin or Similar Porphyrin Derivative

Synthetic Strategies for Cu-TMPP MOFs

The synthesis of Cu-TMPP MOFs involves the controlled assembly of copper species and porphyrin ligands into a crystalline framework. Various synthetic approaches have been developed to achieve desired structural characteristics and properties.

Solvothermal Synthesis Approaches

Solvothermal synthesis is a widely employed method for the preparation of MOFs, including those based on copper and porphyrins. ossila.comijfmr.com This technique typically involves heating a reaction mixture containing metal salts and organic linkers in a solvent or mixture of solvents under autogenous pressure in a sealed vessel. ossila.com The choice of solvent, temperature, and reaction time are critical parameters that can influence the crystallinity, morphology, and phase purity of the resulting MOF. For instance, a solvothermal method has been used to synthesize a copper-based MOF (Cu-BTC) by heating a mixture of copper(II) nitrate (B79036) trihydrate and trimesic acid in a solvent mixture of DMF, ethanol, and water at 80 °C for 17 hours. nih.gov While this specific example pertains to Cu-BTC, the principles of solvothermal synthesis are broadly applicable to other copper-porphyrin systems like Cu-TMPP MOFs. The solvothermal method is favored for its ability to yield crystalline products with high crystallinity and surface areas. ijfmr.com

In Situ Polymerization Methods

In situ polymerization involves the formation of a polymer within or on the surface of a MOF during its synthesis or post-synthetically. This strategy can enhance the stability and modify the properties of the resulting composite material. nih.govmdpi.com For porphyrinic MOFs, in situ polymerization on the surface of nanoscale MOFs has been investigated to improve physiological stability and enable stimulus-responsive drug delivery. nih.gov This method can protect the MOF from decomposition and prevent leakage of encapsulated cargo. nih.gov While the provided search results specifically mention in situ polymerization on a 64Cu-labeled porphyrinic MOF for biomedical applications, the underlying principle of integrating polymerization with MOF synthesis can be applied to Cu-TMPP systems to tailor their properties. nih.gov

Structural Elucidation and Porous Characteristics

Characterizing the structure and porosity of Cu-TMPP MOFs is crucial for understanding their properties and potential applications.

Powder X-ray Diffraction (PXRD) for Phase Purity and Structure Confirmation

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the crystalline structure and assess the phase purity of MOFs. nih.gov PXRD patterns provide a unique fingerprint of a crystalline material, allowing for the identification of known phases and the confirmation of the successful synthesis of a target structure. nih.gov For MOFs, PXRD is often used to compare experimental diffraction patterns with simulated patterns based on proposed or known crystal structures to confirm structural identity and assess crystallinity. nih.govresearchgate.net The presence of sharp and intense peaks in a PXRD pattern indicates good crystallinity. nih.govnih.gov PXRD is particularly useful when single crystals suitable for single-crystal X-ray diffraction (SCXRD) are difficult to obtain. nih.govrigaku.com Studies on copper-based MOFs, including Cu-BTC, have utilized PXRD to confirm the crystalline nature and identify characteristic peaks of the synthesized material. nih.govresearchgate.net Therefore, PXRD is an essential tool for verifying the phase purity and confirming the intended framework structure of Cu-TMPP MOFs.

Three-Dimensional (3D) Network Architectures and Channel Structures

Metal-Organic Frameworks are defined by their 3D network structures formed by the coordination bonds between metal ions or clusters and organic ligands oaepublish.com. This arrangement creates a highly porous framework with a high density of pores and voids oaepublish.com. The specific 3D network architecture and the resulting channel structures are determined by the choice of metal nodes and organic linkers oaepublish.com.

In the case of the cationic Cu-TMPP MOF, the structure is a 3D network supported by [Cu₈Cl₆]¹⁰⁺ cluster secondary building units researchgate.netnih.govresearchgate.netresearcher.life. The structure of this Cu-TMPP MOF, when viewed along the [1–1 0] direction, shows the presence of 1D channels researchgate.net. The porphyrin cores are stacked in an eclipsed manner and are bound to each other through bridging molecules in some porphyrin MOF structures, leading to 3D structures with channels rsc.org. The open architecture of MOFs, influenced by the length of the organic linker, can lead to interpenetration of the framework, still leaving space for counter-ions or guest molecules wiley-vch.de.

Surface Area Analysis and Mesoporous Structure

Surface area analysis, often performed using techniques like nitrogen physisorption, is crucial for evaluating the porosity of MOFs. The Brunauer–Emmett–Teller (BET) method is commonly used to determine the surface area. Porphyrin linkers, typically large molecules, can facilitate the creation of large pores within the MOF structure, contributing to mesoporosity rsc.org.

Surface area analysis of the reported Cu-TMPP MOF, [Cu₅Cl₃(TMPP)]Cl₅ ⋅ xSol, indicated that it features a mesoporous structure researchgate.netnih.govresearcher.life. Mesoporosity is characteristic of certain porphyrin-based MOF structures like PCN-222 mdpi.com. Nitrogen adsorption-desorption isotherms are used to evaluate the textural properties, with Type IV isotherms and hysteresis loops often indicating the presence of mesoporosity mdpi.comacs.org. For example, a porphyrin catecholate iron-based MOF displayed a typical Type IV/mesoporous isotherm with a hysteresis loop acs.org. The pore size distribution can be calculated from these isotherms acs.org. The presence of mesopores can facilitate the penetration of guest molecules into the MOF acs.org.

Here is a table summarizing some surface area data for related porphyrin or copper MOFs from the search results:

| MOF Type | Linker / Metalation | BET Surface Area (m²/g) | Pore Type | Reference |

| MOF-a (PCN-224 type) | H₂TCPP (free-base) | 1617 | Microporosity | mdpi.com |

| MOF-c (PCN-222 type) | CuTCPP (metalated) | 1739 | Mesoporosity | mdpi.com |

| Porphyrin Catecholate Fe-MOF | Porphyrin-catechol | 700 | Mesoporosity | acs.org |

| Cu-BTC (MOF-199) | BTC / Cu | 1044 | Microporosity | aaqr.org |

| Cu-MOF (general) | - / Cu | 1350 | - | researchgate.netscispace.com |

| Melamine/Cu-MOF | Melamine / Cu | 1410 | - | researchgate.netscispace.com |

| PCN-229 (Zr-porphyrin) | H₄TCPP / Zr | Highest among series | Mesoporosity | rsc.org |

Note: Data compiled from various sources and MOF types for illustrative comparison of surface area values in porphyrin/copper MOF systems. Specific values depend on synthesis and structure.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanosheet Morphology

TEM images of polyvinylpyrrolidone (B124986) (PVP) coated Cu-TMPP (Cu-TMPP-PVP) have shown nanosheet morphology researchgate.netresearchgate.net. AFM images of Cu-TMPP-PVP also demonstrate nanosheets, with thickness distributions for consecutive nanosheets indicating thicknesses in the range of 8–11 nm researchgate.netresearchgate.net. Similar studies on other copper porphyrin-based MOFs, such as Cu-TCPP(Fe) 2D MOF nanosheets, have utilized TEM micrographs and AFM images to characterize their morphology and thickness researchgate.net. AFM measurements on other types of MOF nanosheets have shown homogeneous thicknesses in the nanometer range core.ac.uk. TEM images can also show the smooth surface and uniform thickness of ultrathin MOF nanosheets core.ac.uk.

Spectroscopic and Physicochemical Characterization

Spectroscopic and physicochemical characterization techniques are essential for understanding the electronic structure, composition, and properties of Cu-TMPP MOFs.

Spectroscopic and Physicochemical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within porphyrin-based MOFs. The characteristic absorption bands in the UV-Vis spectrum provide information about the electronic structure of the porphyrin linker and how it is affected by metalation and MOF formation.

The UV-Vis absorption spectrum of porphyrins typically shows a strong absorption peak in the near-UV region, known as the Soret band (or B band), and weaker absorption peaks in the visible region, called the Q bands mdpi.commdpi.comrsc.orgmdpi.comscispace.com. These bands are associated with π → π* electron transitions within the conjugated π system of the porphyrin macrocycle mdpi.commdpi.com.

Soret and Q Bands of Porphyrin Linkers

Free-base porphyrins (without a metal inserted in the core) typically exhibit a Soret band in the range of 400–450 nm and four distinct Q bands in the range of 500–710 nm mdpi.commdpi.comrsc.orgmdpi.comscispace.com. The Soret band is generally much more intense than the Q bands mdpi.commdpi.comscispace.com. The splitting pattern of the Q bands in free-base porphyrins is a result of their lower symmetry (D₂h) scispace.comresearchgate.net.

Changes Upon Metalation and MOF Formation

Metalation of the porphyrin core, such as the insertion of a copper ion to form (TMPP)Cu, leads to changes in the UV-Vis spectrum. Upon metalation, the symmetry of the porphyrin molecule typically increases (to D₄h), which causes a reduction in the number of observed Q bands, usually from four to two rsc.orgrsc.orgscispace.comnorthwestern.edu. The Q bands of metalloporphyrins are often observed as two bands scispace.com. UV-Vis spectroscopy is therefore a useful tool to assess the metalation state of porphyrinic compounds rsc.org.

The formation of the MOF structure using metalated porphyrin linkers can also influence the UV-Vis spectrum. A comparison of the UV-Vis spectrum of the free-base porphyrin (H₂TMPP) and the Cu-TMPP MOF shows characteristic changes researchgate.net. The light absorption properties of pure MOF materials can extend to the whole visible region due to the Soret and Q bands of the porphyrin linker mdpi.com. Successful coordination of Cu²⁺ within the porphyrin core and subsequent MOF development can be verified by techniques including UV-Vis spectroscopy mdpi.com. In some cases, the Soret and Q bands in the MOF can be red-shifted compared to the free porphyrin linker in solution, which can be caused by the close packing of porphyrin linkers in the MOF d-nb.info.

Here is a simplified representation of the changes in UV-Vis bands upon metalation:

| Porphyrin State | Soret Band (approx. nm) | Q Bands (approx. nm) | Number of Q Bands |

| Free-base | 400-450 | Four weak bands (500-710) | 4 |

| Metalated | Shifted | Two bands (shifted/merged) | 2 |

Note: Specific band positions are dependent on the porphyrin structure and the metal ion.

Metalation enhances the symmetry of the porphyrin ring, leading to stronger absorption in the visible and near-infrared regions nih.gov. The optical properties of metalloporphyrin-based MOFs can be tuned by selecting different metal ions and controlling the porphyrin ligand structure nih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Anion Exchange Confirmation

FT-IR spectroscopy is a valuable tool for confirming the successful formation of MOF structures and identifying functional groups within the framework. Changes in characteristic vibrational modes of the organic linker upon coordination with metal ions are indicative of MOF formation chinesechemsoc.orgmdpi.com. For instance, the disappearance or weakening of the N-H stretching vibration around 3315 cm⁻¹ and the appearance of a new absorption peak around 999 cm⁻¹ can suggest the substitution of hydrogen protons by copper ions in the porphyrin core chinesechemsoc.org. Similarly, the weakening of the C=O stretching peak from carboxyl groups around 1700-1683 cm⁻¹ and the appearance of carboxylate stretches around 1607 cm⁻¹ indicate the coordination of carboxyl groups with metal nodes chinesechemsoc.orgmdpi.comcsic.es.

FT-IR is also crucial for confirming successful anion exchange within the MOF structure. Comparing the FT-IR spectra of the pristine MOF with those after exposure to different anions can reveal the presence of vibrational modes corresponding to the exchanged anions (e.g., BF₄⁻, PF₆⁻, NO₃⁻), confirming their incorporation into the framework researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Copper Oxidation States and Coordination

XPS is utilized to determine the elemental composition and oxidation states of the components within Cu-TMPP MOFs, particularly focusing on the copper centers. The XPS survey spectrum confirms the presence of expected elements like C, N, O, and Cu chinesechemsoc.org. High-resolution XPS spectra of the Cu 2p region provide information about the copper oxidation state and coordination environment.

For Cu(II) species, the Cu 2p₃/₂ peak typically appears around 934-935 eV, accompanied by characteristic satellite peaks around 943 eV researchgate.netthermofisher.comresearchgate.net. The presence and position of these satellite peaks are strong indicators of the Cu(II) oxidation state thermofisher.comresearchgate.net. In contrast, Cu(I) species show a Cu 2p₃/₂ peak at a lower binding energy, typically around 932-933 eV, with only a very weak or absent satellite peak thermofisher.comnih.govresearchgate.net. Studies on copper porphyrin MOFs have shown Cu 2p spectra consistent with the presence of Cu²⁺ ions coordinated within the porphyrin linkers and potentially in metal oxide clusters forming the MOF nodes researchgate.netrsc.org. Changes in the Cu 2p spectrum after catalytic reactions can indicate variations in the mean oxidation state and coordination sphere of copper rsc.org.

N2 Adsorption-Desorption Isotherms for Porosity and Pore Size Distribution

N₂ adsorption-desorption isotherms at 77 K are standard measurements to assess the porosity, surface area, and pore size distribution of MOFs. Cu-TMPP MOFs, like other MOFs, are expected to exhibit porous structures chinesechemsoc.orgresearchgate.net. The shape of the N₂ adsorption-desorption isotherm provides information about the pore structure. Type I isotherms, characterized by a sharp uptake at low relative pressure, are typical of microporous materials nih.govresearchgate.netaaqr.org. Some Cu-TMPP MOFs have been reported to feature mesoporous structures, which would be reflected in their adsorption isotherms researchgate.netresearcher.life.

The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the surface area from the adsorption isotherm nih.govaaqr.orgnih.gov. Pore volume and pore size distribution can be further evaluated using methods like Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method nih.govresearchgate.net.

| Characterization Technique | Information Provided | Key Findings for Cu-TMPP MOFs (Examples) |

| FT-IR Spectroscopy | Functional group identification, confirmation of coordination | Shifts in N-H and C=O vibrations upon MOF formation; appearance of peaks for exchanged anions (BF₄⁻, PF₆⁻, NO₃⁻) |

| XPS | Elemental composition, copper oxidation states, coordination | Presence of Cu, N, C, O; Cu²⁺ oxidation state confirmed by binding energy and satellite peaks; changes in coordination after reaction |

| N₂ Adsorption-Desorption Isotherms | Porosity, surface area, pore size distribution | Mesoporous structure; Type I isotherm (microporous); BET surface area and pore volume values. |

Anion Exchange Phenomena within Cu-TMPP MOFs

The presence of charged frameworks or counterions within MOFs can lead to anion exchange properties, where the original charge-balancing anions can be replaced by other anions from a solution. Cationic MOFs, such as certain Cu-TMPP structures featuring positively charged clusters, are particularly relevant for anion exchange researchgate.netresearcher.lifenih.gov.

Exchange of Solvate Counterions (e.g., Cl⁻, BF₄⁻, PF₆⁻, NO₃⁻)

In cationic Cu-TMPP MOFs, charge-balancing counterions, often solvate anions like Cl⁻, are present within the pores or associated with the framework researchgate.netresearcher.liferesearcher.lifenih.gov. These counterions can be exchanged with other anions when the MOF is exposed to solutions containing those anions. Studies have demonstrated the successful exchange of solvate Cl⁻ counterions in Cu-TMPP MOFs with anions such as BF₄⁻, PF₆⁻, and NO₃⁻ researchgate.netresearcher.liferesearcher.lifenih.gov. This exchange can be monitored and confirmed using techniques like FT-IR spectroscopy, as discussed in Section 3.3.2 researchgate.netresearchgate.net.

Mechanism of Anion Exchange and Structural Implications

The mechanism of anion exchange in MOFs typically involves the diffusion of incoming anions into the MOF pores and their electrostatic interaction with the positively charged framework or metal centers, leading to the displacement of the original counterions researchgate.net. In Cu-TMPP MOFs featuring cationic clusters, the solvate anions are likely associated with these positively charged units or located within the porous channels to maintain charge neutrality researchgate.netresearcher.life.

The exchange process can be influenced by factors such as the size, charge, and concentration of the incoming anion, as well as the solvent used and the structural properties of the MOF, including pore size and connectivity researchgate.netnih.gov. While the fundamental principle is electrostatic replacement, the specific structural implications can vary depending on the MOF architecture and the nature of the exchanged anions. The successful exchange of anions like BF₄⁻, PF₆⁻, and NO₃⁻ in Cu-TMPP MOFs suggests that the framework structure is robust enough to accommodate these new guests without significant degradation, although subtle structural changes or rearrangements around the exchange sites might occur researchgate.netresearchgate.net.

Catalytic and Photo-Induced Reactivity Studies

Porphyrin-based MOFs, including those containing copper, have garnered significant attention for their potential in catalysis and photocatalysis due to the catalytic activity of the metal centers and the light-harvesting ability of the porphyrin linkers chinesechemsoc.orgmdpi.com. Cu-TMPP MOFs and similar copper porphyrin MOFs have been investigated for various catalytic and photo-induced reactions.

Copper ions within the porphyrin core or as part of the MOF nodes can act as active sites for catalytic transformations rsc.orgmdpi.commdpi.com. The porous structure of the MOF allows for the diffusion of reactants to these active sites semanticscholar.org. Furthermore, the porphyrin moiety can absorb light, generating excited states that can participate in redox reactions or transfer energy to the metal centers, enabling photocatalytic processes chinesechemsoc.orgmdpi.commdpi.comrsc.org.

The catalytic activity can be influenced by the oxidation state and coordination environment of the copper ions, which can be probed by techniques like XPS thermofisher.comrsc.org. The porous structure and surface area of the MOF also play a role by affecting the accessibility of active sites and the adsorption of reactants aaqr.orgrsc.org.

| Application Area | Examples of Reactions Studied | Role of Cu-TMPP MOF |

| Catalysis | Peroxidase-like activity | Copper centers acting as catalytic sites researchgate.netresearcher.lifenih.gov. |

| Photocatalysis | Overall water splitting, CO₂ reduction | Porphyrin light harvesting, copper active sites, charge separation facilitation mdpi.commdpi.commdpi.comrsc.orgnih.gov. |

Peroxidase-Like Activity (Nanozyme Functionality)

Cu-TMPP MOFs, particularly when coated with PVP (Cu-TMPP-PVP), have demonstrated significant reactive oxygen species (ROS) generating ability, exhibiting peroxidase-like activity even in the absence of light irradiation. fishersci.comacs.orgresearchgate.net This functionality places them within the category of nanozymes, which are nanomaterials that mimic the catalytic properties of natural enzymes and are being explored for various applications, including biomedicine, due to their high catalytic activity and stability. fishersci.comhabitablefuture.org Nanozymes can influence intracellular ROS levels. fishersci.comhabitablefuture.org

Catalytic Oxidation of Chromogenic Substrates (e.g., TMB)

The peroxidase-like activity of Cu-TMPP-PVP includes the catalytic oxidation of chromogenic substrates such as 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂). fishersci.com The oxidation of TMB is a common method used to indicate peroxidase activity, resulting in a characteristic color change and a corresponding absorption peak in the UV-Vis spectrum at 652 nm, indicative of oxidized TMB. fishersci.comscience.gov This catalytic process in Cu-TMPP-PVP suggests the generation of hydroxyl radicals (•OH). fishersci.com Other porphyrin-based MOFs, such as Cu-TCPP(M), have also been shown to catalyze the oxidation of TMB using H₂O₂. science.gov

Reactive Oxygen Species (ROS) Generation (•OH, ¹O₂)

Cu-TMPP-PVP is capable of generating different types of reactive oxygen species depending on the conditions. It produces hydroxyl radicals (•OH) in the absence of light, which is associated with its peroxidase-like activity. fishersci.comacs.orgresearchgate.net Upon irradiation with light at 650 nm (25 mW cm⁻²), Cu-TMPP-PVP generates singlet oxygen (¹O₂). fishersci.comacs.orgresearchgate.net Both •OH and ¹O₂ are potent ROS involved in various biological processes, including the inhibition of cancer cell proliferation. fishersci.com The generation of ¹O₂ can be confirmed using probe molecules like DPBF and through techniques such as electron spin resonance (ESR) spectroscopy with agents like 4-oxo-TMP. fishersci.com Photocatalytic processes, in general, can lead to the generation of ROS such as •OH, superoxide (B77818) anion (O₂•⁻), H₂O₂, and ¹O₂ from oxygen and water.

Kinetic Studies and Affinity Towards Substrates

While the search results highlight the peroxidase-like activity of Cu-TMPP MOFs and their ability to oxidize substrates like TMB, detailed kinetic studies providing specific parameters such as catalytic turnover rates (kcat) or Michaelis constants (Km) for Cu-TMPP MOFs acting on chromogenic substrates were not explicitly found within the provided snippets. Research on other MOF-based nanozymes, such as PCN-222(Fe), has included comparisons of their catalytic efficiency and substrate affinity to natural enzymes like horseradish peroxidase (HRP) and hemin, demonstrating excellent activity for PCN-222(Fe). Turnover frequencies have also been reported for other catalysts in different oxidation reactions. habitablefuture.org Further research would be needed to establish the precise kinetic profile and substrate affinity of Cu-TMPP MOFs in their nanozyme applications.

Photocatalysis for CO₂ Reduction

Porphyrin-based MOFs have been explored for their potential in photocatalytic CO₂ reduction, a process that converts carbon dioxide into valuable chemicals. Studies have investigated zirconium-based MOFs containing porphyrin and copper-porphyrin units for this application, often by coupling them with semiconductors like anatase TiO₂.

Light Absorption Properties and Band Gap Analysis

The light absorption properties of porphyrin-based MOFs are crucial for their photocatalytic activity. UV-Vis spectroscopy is used to analyze the absorption characteristics, and studies on Cu-TMPP have shown absorption in the range of 475-675 nm. fishersci.com Porphyrin linkers generally contribute to the absorption of visible light. The band gap of a material is a key factor determining its photocatalytic capability, influencing its ability to absorb photons and facilitate charge separation. The band gap can be determined through techniques like diffuse reflectance spectroscopy (DRS) and subsequent analysis using the Kubelka-Munk function. The electronic structure and, consequently, the band gap of MOFs can be tuned by factors such as metalation and functionalization of the organic linkers.

Effect of Porphyrin Metalation Proportion on Activity

The proportion of metalation within the porphyrin linkers of MOFs can significantly influence their photocatalytic performance. In the context of CO₂ reduction using zirconium-based MOFs coupled with TiO₂, investigations have shown that composites containing partially metalated porphyrin linkers (specifically 50% metalation) exhibited higher activity and selectivity for the production of methane (B114726) (CH₄) compared to those with fully metalated or free-base porphyrins. An optimized composite with 15 wt.% of the partial metalated MOF demonstrated a three-fold increase in CH₄ production compared to pure TiO₂. This indicates that controlling the degree of metalation in porphyrin-based MOFs is a critical parameter for optimizing their photocatalytic efficiency for CO₂ reduction. The effect of metalation proportion on catalytic activity has also been observed in other reactions catalyzed by porphyrin MOFs, where a high degree of metallization in In-MOF enhanced ROS production and catalytic performance in aryl sulfide (B99878) oxidation.

Role of Cu-TMPP MOFs in Other Catalytic Processes (e.g., cycloaddition reactions)

Copper-tailored MOF materials have demonstrated significant potential as heterogeneous catalysts in various organic transformations, including cycloaddition reactions, particularly the copper(I)-catalyzed alkyne–azide (B81097) cycloaddition (CuAAC), also known as a "click" reaction. semanticscholar.orgnih.govencyclopedia.pubresearchgate.net Cu-MOFs can serve as efficient and regioselective catalysts for these reactions. semanticscholar.orgencyclopedia.pub The high density of copper sites within the MOF structure, coupled with their porous nature and recyclability, offers advantages over conventional homogeneous copper catalysts. semanticscholar.org

Studies have explored the catalytic activity of Cu-MOFs, including those with porphyrin linkers, in click chemistry. semanticscholar.orgencyclopedia.pubresearchgate.net For instance, a 2D Cu-MOF has been reported as a reusable catalyst for the synthesis of 1,2,3-triazole derivatives via click reactions in aqueous methanolic media. nih.gov The catalytic efficiency of Cu-MOFs in such cycloaddition reactions is influenced by factors such as solvent, temperature, and catalyst amount. nih.gov The mechanism often involves the Cu-MOF acting as a heterogeneous catalyst, facilitating the reaction between an azide and a terminal alkyne. nih.gov Copper-based MOFs have been found to be more versatile and robust than some other metal catalysts for click reactions, exhibiting high recyclability. encyclopedia.pub

Beyond cycloaddition, Cu-MOFs have also been investigated for other catalytic processes. For example, a copper MOF containing penta-coordinated sites has been shown to be an efficient heterogeneous catalyst for oxidative C-H activation by N-H bonds, relevant for the synthesis of pharmaceuticals. researchgate.net

Supramolecular Assembly and Bio-Inspired Systems

Interaction Mechanisms with Biomolecules (e.g., DNA)

Cu-TMPP MOFs, particularly those with cationic frameworks, have shown potential for interaction with biomolecules such as DNA. researchgate.netnih.gov The interaction between MOFs and nucleic acids is significant for applications in molecular assembly and bioanalysis. acs.org These interactions can be influenced by factors such as electrostatic forces, hydrogen bonding, van der Waals forces, and π-π interactions between the MOF structure and the biomolecule. frontiersin.orgresearchgate.net

Studies on copper complexes and MOFs have explored their binding to DNA. For instance, copper(II) complexes have been shown to bind to calf-thymus DNA (CT-DNA) through intercalation or groove binding modes. nih.govresearchgate.netresearchgate.netresearchgate.net The binding mode and strength are dependent on the specific structure of the complex or MOF. researchgate.netresearchgate.netresearchgate.net

Binding Stoichiometry and Equilibria

Determining the binding stoichiometry and equilibrium constants (Kb) for the interaction between MOFs and DNA is crucial for understanding the nature and strength of the binding. UV-Vis titration is a common method used to determine DNA binding constants and gain insights into the binding mode. researchgate.netresearchgate.netpharmainfo.in Changes in the UV-Vis absorption spectra of the MOF or complex upon addition of DNA, such as hypochromism or bathochromic/hypsochromic shifts, indicate interaction. researchgate.netresearchgate.netpharmainfo.in

Reported binding constants for copper complexes and MOFs with DNA vary depending on the specific compound and experimental conditions. For example, copper(II) complexes have shown binding constants in the range of 10³ to 10⁶ M⁻¹, indicating varying binding strengths. nih.govresearchgate.netresearchgate.net While specific data for Cu-TMPP MOFs binding stoichiometry and equilibria with DNA were not extensively detailed in the search results, the general methodologies and observations for other copper-based materials and MOFs interacting with DNA are relevant.

Spectroscopic Signatures of Interaction (e.g., UV-Vis, Fluorescence, RLS, CV)

Various spectroscopic techniques are employed to investigate the interaction between MOFs and biomolecules like DNA.

UV-Vis Spectroscopy: Changes in absorbance intensity (hypochromism or hyperchromism) and shifts in absorption maxima (bathochromic or hypsochromic shifts) in the UV-Vis spectra of the MOF or DNA upon mixing indicate binding. researchgate.netresearchgate.netpharmainfo.in Hypochromism and bathochromic shifts are often associated with intercalation, where the aromatic portions of the molecule stack with DNA base pairs. researchgate.netresearchgate.netpharmainfo.in

Fluorescence Spectroscopy: Changes in fluorescence intensity or emission maxima can provide information about binding. Fluorescence quenching or enhancement can occur upon interaction, depending on the mechanism. worldscientific.com Competitive binding studies using fluorescent probes like ethidium (B1194527) bromide (EB) are also used to infer binding modes. researchgate.netpharmainfo.in

Resonance Light Scattering (RLS): RLS is sensitive to the formation of aggregates or changes in supramolecular structure upon interaction. An enhancement in RLS signal can indicate binding or aggregation. worldscientific.com

Cyclic Voltammetry (CV): Electrochemical techniques like CV can reveal changes in the redox behavior of the MOF or complex upon interaction with DNA, providing evidence of binding. researchgate.netresearchgate.net CV data can confirm the interaction between a complex and DNA. researchgate.net

These spectroscopic methods, often used in combination, provide complementary information about the binding event, including the mode of interaction (e.g., intercalation, groove binding, or electrostatic interaction) and the binding strength. researchgate.netresearchgate.netresearchgate.netresearchgate.netpharmainfo.in

Development as Carriers for Anionic Guests

Cationic MOFs, such as certain Cu-TMPP MOFs, have shown potential as carriers for anionic guests. researcher.liferesearchgate.netresearcher.lifenih.govresearchgate.net The positive charge of the framework allows for the exchange of counterions within the MOF structure with anionic species. researcher.lifenih.govresearchgate.net This anion exchange capability makes them suitable for encapsulating and delivering anionic molecules, including drugs. researcher.liferesearchgate.netresearcher.lifenih.govresearchgate.net

For example, a cationic 3D Cu-TMPP MOF featuring [Cu₈Cl₆]¹⁰⁺ cluster secondary building units has been reported. researcher.lifenih.govresearchgate.net This MOF exhibits a mesoporous structure, and its solvate-like Cl⁻ counterions can be exchanged by other anions such as BF₄⁻, PF₆⁻, and NO₃⁻. researcher.lifenih.govresearchgate.net This highlights the potential of Cu-TMPP MOFs as functional carriers for anionic guests, including for applications like drug delivery in combination therapy. researcher.liferesearchgate.netresearcher.lifenih.govresearchgate.net The successful exchange of anions can be monitored using techniques like FT-IR spectroscopy. researchgate.netresearchgate.net

Conclusion and Future Research Directions

Comparative Analysis of Phosphine- and Porphyrin-Based (TMPP)Cu Architectures

Phosphine (B1218219) and porphyrin ligands impart fundamentally different structural and electronic properties to copper centers. Porphyrins are macrocyclic compounds that create a rigid, planar coordination environment, while phosphine ligands are typically monodentate or polydentate with more flexible coordination geometries. researchgate.netresearchgate.net

Porphyrin-based systems, such as those using tetrakis(4-carboxyphenyl)porphyrin (TCPP), often form stable, planar complexes with copper. nih.gov These structures are known for their unique photophysical and electrochemical properties, stemming from the extended π-conjugated system of the porphyrin ring. researchgate.net This makes them suitable for applications in catalysis, sensing, and as building blocks for Metal-Organic Frameworks (MOFs). nih.govnih.gov For instance, Cu-TCPP has been investigated for the electrochemical detection of H2O2. nih.gov

In contrast, copper(I)-phosphine complexes often exhibit tetrahedral coordination geometries. researchgate.netyoutube.com The electronic properties of these complexes can be finely tuned by modifying the substituents on the phosphorus atom. researchgate.netrsc.org These complexes are particularly noted for their luminescence, with applications in lighting and sensing. rsc.org The flexibility of the phosphine ligands can lead to dynamic conformational changes in solution, which influences their reactivity and excited-state properties. youtube.comnih.govrsc.org

| Property | Porphyrin-Based this compound | Phosphine-Based this compound |

|---|---|---|

| Typical Ligand Structure | Rigid, macrocyclic, planar (e.g., TCPP, TMPyP) researchgate.netnih.gov | Flexible, monodentate or polydentate researchgate.net |

| Common Cu Oxidation State | Cu(II) researchgate.netnih.gov | Cu(I) researchgate.netresearchgate.net |

| Coordination Geometry | Typically square planar or tetragonal researchgate.netnih.gov | Typically tetrahedral or linear researchgate.netyoutube.com |

| Key Properties | High stability, extended π-conjugation, photocatalytic activity researchgate.netnih.gov | Luminescence, tunable electronic properties, conformational dynamism rsc.orgrsc.org |

| Primary Applications | MOFs, catalysis, sensing, theranostics nih.govrsc.orgrsc.org | Luminescent materials, catalysis rsc.orgmdpi.com |

Synergistic Research Opportunities Across Compound Classes

The distinct attributes of phosphine and porphyrin-based copper complexes present exciting opportunities for synergistic research. Combining these two ligand classes within a single system could lead to novel materials with enhanced or entirely new functionalities.

One promising avenue is the creation of hybrid MOFs. While many copper-porphyrin MOFs have been developed, incorporating phosphine ligands could introduce new catalytic sites or modulate the electronic properties and porosity of the framework. For example, phosphine groups could be appended to the porphyrin periphery before MOF assembly, or introduced post-synthetically. This could enhance catalytic activity for reactions such as CO2 reduction, a key application for copper-based MOFs. rsc.orgresearchgate.net

Another area of exploration is the development of multifunctional theranostic agents. Porphyrin-copper complexes are already being investigated for tumor targeting and imaging. nih.gov The inherent luminescence of copper-phosphine complexes could be integrated to create bimodal imaging agents or photosensitizers for photodynamic therapy. The nanoarchitectonics approach, which uses molecular self-assembly to create functional materials, could be employed to combine porphyrin and phosphine-copper units into targeted nanoparticles. rsc.org

Emerging Trends in Copper Coordination Chemistry and MOF Science

The field of copper coordination chemistry is continuously evolving, driven by the metal's rich redox activity and the diverse geometries it can adopt. researchgate.netnih.gov A significant trend is the design of conformationally dynamic complexes that can switch between geometries favored by Cu(I) (tetrahedral) and Cu(II) (tetragonal/square planar). nih.govrsc.org This dynamic behavior is crucial for applications in catalysis and electron transfer, mimicking the function of blue copper proteins. nih.gov

In the realm of MOF science, copper-based MOFs are at the forefront of research into catalysis, gas storage, and separation. rsc.orgijsrst.com A key trend is the move towards increasingly complex, multicomponent frameworks where different metals or ligands are integrated to perform specific functions. mdpi.com The use of porphyrin-based ligands is central to creating MOFs with tailored pore environments and active sites for reactions like CO2 reduction. researchgate.net Researchers are also focusing on improving the stability and processability of Cu-MOFs, which can be a significant challenge. mdpi.com

| Area | Emerging Trend | Potential Application |

|---|---|---|

| Copper Coordination Chemistry | Conformationally dynamic ligands stabilizing both Cu(I) and Cu(II). nih.govrsc.org | Advanced catalysts with rapid electron transfer. nih.gov |

| Copper-Phosphine Complexes | Tuning ligands to enhance quantum yields and excited-state lifetimes. youtube.comrsc.org | More efficient OLEDs and luminescent sensors. youtube.com |

| Copper-Porphyrin Complexes | Integration into nanoarchitectures for theranostics. rsc.orgnih.gov | Targeted cancer diagnosis and therapy. rsc.orgnih.gov |

| MOF Science | Design of multicomponent Cu-MOFs with precisely engineered active sites. researchgate.netmdpi.com | Selective CO2 conversion to valuable chemicals. rsc.orgresearchgate.net |

Challenges and Perspectives in Advanced Materials Design with this compound Systems

Despite the significant promise of this compound systems, several challenges must be addressed to realize their full potential in advanced materials. A primary challenge lies in the synthesis and scalability of these complex molecular architectures. e3s-conferences.orgnih.gov The preparation of multifunctional systems that combine both porphyrin and phosphine components, for instance, requires sophisticated, multi-step synthetic strategies.

For Cu-MOFs, issues of chemical and thermal stability remain a hurdle for many practical applications. mdpi.com Mass transfer limitations within the microporous structure of MOFs can also restrict their efficiency in catalytic processes involving large molecules. mdpi.com Furthermore, the transition from laboratory-scale synthesis to industrial production is a significant challenge for advanced materials in general. e3s-conferences.org

Looking forward, the perspective for this compound systems is bright. The continued development of new synthetic methods and advanced characterization techniques will provide deeper insights into structure-property relationships. ijsrst.com The integration of computational design and machine learning will accelerate the discovery of new ligands and architectures with optimized properties. e3s-conferences.org As the demand for high-performance, sustainable materials grows, the unique properties of copper-based coordination complexes will undoubtedly position them as key components in the next generation of advanced technologies. jhuapl.edu

Q & A

Q. What documentation is critical for enabling reproducibility of this compound-based research?

- Methodological Answer : Publish full synthetic procedures (including failed attempts), NMR/UV-Vis raw spectra, and computational input files. Use FAIR data principles: assign DOIs to datasets, describe metadata (e.g., spectrometer calibration dates), and archive materials in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.